molecular formula C11H7FO2S B040393 5-(4-Fluorophenyl)thiophene-2-carboxylic acid CAS No. 115933-30-7

5-(4-Fluorophenyl)thiophene-2-carboxylic acid

Cat. No. B040393
M. Wt: 222.24 g/mol
InChI Key: YOFXYDVYMHOXSY-UHFFFAOYSA-N
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Patent
US06770667B1

Procedure details

To a solution of 2-methoxycarbonyl-5-(4-fluorophenyl)thiophene (1.15 g) in methanol (10 ml) and tetrahydrofuran (10 ml) was added an aqueous solution of sodium hydroxide (1N, 7.3 ml) followed by stirring at 60° C. for 3 hours. To the mixture was added hydrochloric acid (1N, 8 ml). The resulting precipitate was collected by filtration and dried to give 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1.06 g, 98.1%).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[CH:8][CH:9]=1)=[O:4].[OH-].[Na+].Cl>CO.O1CCCC1>[F:16][C:13]1[CH:12]=[CH:11][C:10]([C:7]2[S:6][C:5]([C:3]([OH:4])=[O:2])=[CH:9][CH:8]=2)=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1)C1=CC=C(C=C1)F
Name
Quantity
7.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 98.1%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.